![molecular formula C28H30N4O6 B2404607 N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 1223898-10-9](/img/structure/B2404607.png)

N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

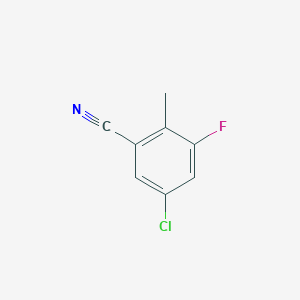

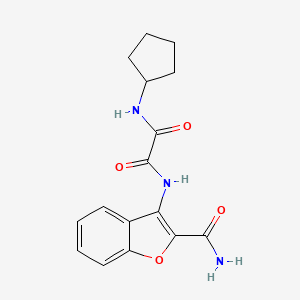

“N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide” is a complex organic compound with the molecular formula C28H30N4O6 . It has an average mass of 504.534 Da and a mono-isotopic mass of 504.200897 Da .

Synthesis Analysis

The synthesis of this compound could involve several steps, given its intricate structure. One of the key components in its structure is the 4-methoxybenzyl (PMB) ester, which is known as an inexpensive “workhorse” protecting group. This ester can be readily introduced in high yield under a number of mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a quinazolinone core, a furylmethyl group, and a 4-methoxybenzylamino group . The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.Scientific Research Applications

Synthesis and Pharmacological Applications

Synthesis and Characterization : The synthesis and characterization of quinazoline derivatives, including compounds similar to the specified chemical, have been explored for their potential as hybrid molecules with diuretic, antihypertensive, and anti-diabetic activities. Such compounds were evaluated for their pharmacological properties, providing insight into their structure-activity relationships (Rahman et al., 2014).

Antimicrobial and Biofilm Eradication Activities : Research into ureidoamides with primaquine and amino acid moieties, similar in structure to the given compound, has shown antimicrobial, biofilm eradication, and antioxidative activities. These compounds exhibited species- and compound-dependent activity against various microbial strains, highlighting their potential in antimicrobial therapy (Vlainić et al., 2018).

Antioxidant Studies : The antioxidant potential of quinazolin derivatives has been investigated, with some compounds showing significant scavenging capacity against free radicals. This suggests that similar compounds could be explored for their antioxidant properties and potential therapeutic applications in oxidative stress-related conditions (Al-azawi, 2016).

Antimicrobial Activity : Novel quinazolinone derivatives have been synthesized and subjected to antimicrobial activity evaluation, indicating the potential of such compounds in the development of new antimicrobial agents. These studies provide valuable information for the design of compounds with enhanced antimicrobial properties (Habib et al., 2012).

Chemical and Structural Analysis

Synthetic Approaches : Efficient synthesis methods for heterocyclic compounds, including those similar to the specified chemical structure, have been developed. These methods facilitate the production of compounds with potential biological activity, providing a foundation for further pharmacological exploration (Urban & Breitenbach, 1999).

Structural Insights : Studies involving the Pictet–Spengler reaction for the synthesis of condensed benzodiazepines have contributed to the understanding of structural features critical for biological activity. These insights are essential for the rational design of new therapeutic agents (Tolkunov et al., 2017).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-5-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6/c1-37-21-13-11-20(12-14-21)17-29-26(34)19-32-24-9-3-2-8-23(24)27(35)31(28(32)36)15-5-4-10-25(33)30-18-22-7-6-16-38-22/h2-3,6-9,11-14,16H,4-5,10,15,17-19H2,1H3,(H,29,34)(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBWFVGNLCTBMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404529.png)

![8-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2404530.png)

![1-[5-(2-Methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2404531.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2404533.png)

![4-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2404539.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2404542.png)

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B2404543.png)

![4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2404546.png)